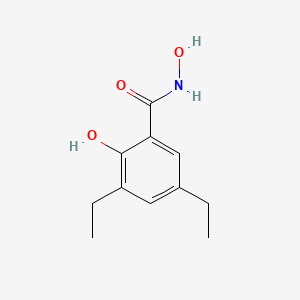

3,5-diethyl-N,2-dihydroxybenzamide

Description

Overview of Benzamide (B126) Derivatives and Their Significance in Organic Chemistry

Benzamide, a simple amide derivative of benzoic acid, and its derivatives constitute a significant class of organic compounds. publish.csiro.au The presence of the amide functional group attached to a benzene (B151609) ring imparts a unique combination of chemical and physical properties, making them versatile building blocks in organic synthesis. These compounds are instrumental in the development of new materials, agrochemicals, and, most notably, pharmaceuticals. The ability to modify the benzene ring and the amide nitrogen with various substituents allows for the fine-tuning of their biological and chemical activities.

Historical Context and Evolution of Benzamide Research

Research into benzamide and its derivatives has a long history, evolving from fundamental studies of their chemical properties to the design and synthesis of complex molecules with specific functions. Initially, research focused on understanding the reactivity of the amide and the influence of the aromatic ring. Over time, with the advent of modern analytical techniques, the focus shifted towards the synthesis of substituted benzamides and the investigation of their structure-activity relationships. This has led to the discovery of numerous benzamide-containing drugs with a wide range of therapeutic applications.

Classification and Structural Features of Dihydroxybenzamides

Dihydroxybenzamides are a subclass of benzamides characterized by the presence of two hydroxyl (-OH) groups on the benzene ring. The position of these hydroxyl groups, along with other substituents, significantly influences the compound's properties, including its acidity, solubility, and biological activity. For instance, 3,5-dihydroxybenzamide (B1360044) is a known compound in chemical research. sigmaaldrich.com The structural arrangement of the hydroxyl groups can lead to intramolecular hydrogen bonding, which can affect the compound's conformation and reactivity.

Rationale for Investigating Novel Benzamide Scaffolds

The investigation of novel benzamide scaffolds, such as 3,5-diethyl-N,2-dihydroxybenzamide, is driven by the quest for new molecules with enhanced or novel properties. By introducing different substituents onto the basic benzamide structure, chemists can explore new regions of chemical space. The diethyl substitution on the benzene ring and the N-hydroxy group are specific modifications that can alter the compound's lipophilicity, electronic properties, and potential for biological interactions. Research into such novel scaffolds is crucial for advancing drug discovery and materials science.

Scope and Objectives of Research on this compound

The primary objective of research on this compound would be to synthesize and characterize this novel compound. This includes a thorough investigation of its physicochemical properties, spectroscopic data, and chemical reactivity. A further goal would be to understand how the specific arrangement of the diethyl and dihydroxy substituents influences these properties. Due to the limited specific data available for this exact compound, much of the understanding is built upon the known chemistry of similar molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

349392-84-3 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3,5-diethyl-N,2-dihydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-3-7-5-8(4-2)10(13)9(6-7)11(14)12-15/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |

InChI Key |

QVCRYNPKZDXJHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C(=O)NO)O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diethyl N,2 Dihydroxybenzamide and Its Precursors

Retrosynthetic Analysis of 3,5-diethyl-N,2-dihydroxybenzamide

Retrosynthetic analysis provides a logical framework for planning the synthesis by breaking down the complex target molecule into simpler, more readily available starting materials.

The most logical and common retrosynthetic disconnection for this compound is the cleavage of the amide bond (C-N bond). This is a standard strategy for amide-containing molecules and is highly effective. This primary disconnection simplifies the target molecule into two key precursors:

An acid component: 3,5-diethyl-2-hydroxybenzoic acid (also known as 3,5-diethylsalicylic acid).

An amine component: 2-aminophenol (B121084).

These two precursors are significantly less complex than the final product. Further retrosynthetic analysis can be applied to these precursors. For instance, 3,5-diethyl-2-hydroxybenzoic acid can be disconnected at the C-C bonds of the ethyl groups, suggesting a Friedel-Crafts alkylation of 2-hydroxybenzoic acid (salicylic acid) as a potential synthetic step.

A critical aspect of the synthetic strategy is managing the reactive functional groups—specifically, the two hydroxyl (-OH) groups and the amine (-NH₂) group. The phenolic hydroxyl groups are acidic, while the amine is basic and nucleophilic.

During the amide bond formation, the amine of 2-aminophenol is intended to act as the nucleophile. However, the hydroxyl group of 2-aminophenol could potentially compete in the reaction, leading to ester formation as a side product, especially if the carboxylic acid is highly activated. Similarly, the hydroxyl group on the 3,5-diethyl-2-hydroxybenzoic acid must be considered, as its presence can influence the reactivity of the adjacent carboxyl group. In many standard amide coupling reactions, the protection of one or both hydroxyl groups is not strictly necessary, but it may be considered as a strategy to optimize the reaction and prevent side products. For instance, the hydroxyl groups could be temporarily converted to silyl (B83357) ethers or other protecting groups, which are then removed in the final step of the synthesis.

Synthesis of the N-Substituted Benzamide (B126) Core

The central step in the synthesis is the formation of the amide bond that connects the two precursor fragments.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires the "activation" of the carboxylic acid. This is typically achieved by converting the hydroxyl of the carboxyl group into a better leaving group. Several established methods can be employed and optimized for coupling 3,5-diethyl-2-hydroxybenzoic acid with 2-aminophenol.

The choice of coupling agent and reaction conditions is crucial for achieving a high yield and purity. Optimization involves adjusting parameters such as the solvent, temperature, and reaction time.

Table 1: Comparison of Common Amide Coupling Strategies

| Coupling Strategy | Reagent(s) | Typical Conditions | Advantages | Potential Issues |

| Carbodiimide Coupling | EDC, DCC | DCM or DMF, 0°C to RT | Mild conditions, high yields. | Formation of urea (B33335) byproducts, potential for racemization if chiral centers are present. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Anhydrous solvent, often with a base like pyridine | Highly reactive intermediate, drives reaction to completion. | Harsh conditions, may not be suitable for sensitive functional groups. |

| Phosphonium-Based Coupling | BOP, PyBOP | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | High efficiency, low side reactions, rapid. | Reagents are expensive, byproducts can be difficult to remove. |

| Uronium-Based Coupling | HATU, HBTU | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) | Very fast and efficient, considered one of the best methods. | High cost of reagents. |

For the synthesis of this compound, a carbodiimide-based method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a solvent like dichloromethane (B109758) (DCM) would represent a good starting point for optimization due to its mild conditions and effectiveness.

Synthesis of 3,5-diethyl-2-hydroxybenzoic acid: This precursor is not commonly available and must be synthesized. A plausible route is the Friedel-Crafts alkylation of 2-hydroxybenzoic acid (salicylic acid). The reaction involves treating salicylic (B10762653) acid with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electron-donating hydroxyl group and the electron-withdrawing carboxyl group direct the incoming ethyl groups to the 3 and 5 positions.

Synthesis of 2-aminophenol: 2-Aminophenol is an industrial chemical that is readily available. It is typically produced on a large scale by the catalytic hydrogenation of 2-nitrophenol.

Purification Techniques: Purity of the precursors is paramount.

Recrystallization: This is the primary method for purifying the solid 3,5-diethyl-2-hydroxybenzoic acid. A suitable solvent system would be chosen to dissolve the compound when hot and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Column Chromatography: This technique is essential for purifying the final product and can also be used for the precursors if recrystallization is insufficient. It separates compounds based on their polarity.

Acid-Base Extraction: This can be used to separate the acidic carboxylic acid precursor from any non-acidic impurities.

Introduction of Hydroxyl Groups and Diethyl Substituents

The strategic placement of the substituents on the benzene (B151609) ring is a defining feature of the synthesis.

The hydroxyl groups are integral parts of the chosen starting materials: 2-hydroxybenzoic acid and 2-aminophenol. Their presence is therefore established from the beginning of the synthetic sequence, which is an efficient strategy.

The diethyl substituents are introduced via an electrophilic aromatic substitution reaction. As mentioned, the Friedel-Crafts alkylation of salicylic acid is a direct method. The reaction conditions must be carefully controlled to achieve dialkylation and to favor the desired 3,5-isomer.

Table 2: Example Synthesis Outline for this compound

| Step | Reaction | Reactants | Purpose |

| 1 | Friedel-Crafts Alkylation | 2-hydroxybenzoic acid, Bromoethane, AlCl₃ | To synthesize the 3,5-diethyl-2-hydroxybenzoic acid precursor by adding ethyl groups to the salicylic acid ring. |

| 2 | Purification | Crude 3,5-diethyl-2-hydroxybenzoic acid | To purify the acid precursor, likely via recrystallization, ensuring no starting material remains. |

| 3 | Amide Coupling | 3,5-diethyl-2-hydroxybenzoic acid, 2-aminophenol, EDC | To form the central amide bond, creating the core structure of the target molecule. |

| 4 | Final Purification | Crude this compound | To isolate the pure final product, likely using column chromatography followed by recrystallization. |

This systematic approach, combining retrosynthetic logic with established reaction methodologies, provides a clear and feasible pathway for the synthesis of this compound.

Regioselective Functionalization Approaches

A critical step in the synthesis is the regioselective introduction of the ethyl groups onto a phenolic precursor. One potential starting material is 2-hydroxybenzoic acid (salicylic acid). The Friedel-Crafts alkylation of salicylic acid or its derivatives can be employed to introduce the ethyl groups. However, controlling the position of substitution to achieve the desired 3,5-diethyl pattern is a significant challenge due to the directing effects of the hydroxyl and carboxyl groups.

An alternative and more controlled approach would be to start with a phenol (B47542) that already contains the desired 3,5-diethyl substitution pattern. The synthesis of 2,6-dialkylphenols is a well-established process. Following the synthesis of 3,5-diethylphenol, the carboxyl group can be introduced at the 2-position through a Kolbe-Schmitt or a similar carboxylation reaction. This method offers better regiochemical control. For instance, reacting a sterically hindered 2,6-dialkylphenol with sodium or lithium hydride in a dipolar aprotic solvent, followed by carboxylation with carbon dioxide, can yield the corresponding 3,5-dialkyl-4-hydroxybenzoic acid. google.com A similar principle could be adapted for the synthesis of 3,5-diethyl-2-hydroxybenzoic acid.

Another strategy involves the synthesis of 3,5-dihydroxybenzoic acid derivatives as precursors. For example, 3,5-dihydroxybenzoic acid can be esterified and then subjected to reactions to introduce the ethyl groups at the desired positions, although this would require subsequent selective reduction or other transformations. google.com

Protecting Group Chemistry in Multistep Synthesis

Given the presence of two hydroxyl groups and an amide functional group in the target molecule, the use of protecting groups is essential to prevent unwanted side reactions during synthesis. wikipedia.org The phenolic hydroxyl group is particularly susceptible to alkylation and other reactions.

Common protecting groups for phenols include ethers, such as methyl or benzyl (B1604629) ethers, and silyl ethers, like tert-butyldimethylsilyl (TBDMS) ether. wikipedia.orgresearchgate.netuchicago.edu The choice of protecting group is critical and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal. uchicago.edu For instance, a benzyl ether can be cleaved by hydrogenolysis, a reaction condition that would likely not affect the amide or the ethyl groups. uchicago.edu Silyl ethers are typically removed under acidic conditions or with fluoride (B91410) ion sources. wikipedia.org

In a potential synthetic route starting from a dihydroxybenzoic acid precursor, one or both hydroxyl groups might need to be protected before the amidation step. For example, if starting with 3,5-diethyl-2-hydroxybenzoic acid, the phenolic hydroxyl group would be protected. Following the amide bond formation, the protecting group would be removed in the final step to yield this compound. This strategy is known as orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting each other. wikipedia.org

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification and thorough characterization of all intermediates and the final product to ensure purity and confirm the correct chemical structure.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental technique for the purification of organic compounds. For the separation of the synthetic intermediates and the final product, a silica (B1680970) gel stationary phase is commonly used. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is optimized to achieve good separation of the desired compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the purification and analysis of phenolic compounds and amides. tandfonline.comnih.gov For compounds like this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous solution (often with a small amount of acid like acetic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comnih.govmdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a mixture of compounds with varying polarities. mdpi.commdpi.com

Table 1: Representative HPLC Conditions for Analysis of Phenolic Amides

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govmdpi.com |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 6% Acetic Acid in 2 mM Sodium Acetate | tandfonline.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | tandfonline.comnih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at 280, 320, 360 nm | nih.gov |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Temperature | 25 °C | tandfonline.com |

Spectroscopic and Spectrometric Elucidation of Structure

The definitive identification of this compound and its precursors is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the molecular structure. In the ¹H NMR spectrum of the target compound, one would expect to see signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), the amide (NH) proton, and the hydroxyl (OH) protons. The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of the atoms. For instance, studies on similar salicylamides show characteristic shifts for the amide and hydroxyl protons. nih.govpsu.edusigmaaldrich.comfarmaceut.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretching of the phenolic and N-hydroxyl groups, the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band) would be expected. The positions of these bands can be influenced by hydrogen bonding. nih.govpsu.edufarmaceut.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z | Reference |

| ¹H NMR | Aromatic-H | δ 6.5 - 8.0 ppm | nih.govpsu.edu |

| -CH₂- (ethyl) | δ ~2.6 ppm (quartet) | General | |

| -CH₃ (ethyl) | δ ~1.2 ppm (triplet) | General | |

| Ar-OH | δ 9.0 - 12.0 ppm | nih.govpsu.edu | |

| N-OH | δ ~9.0 ppm | General | |

| -C(O)NH- | δ 8.0 - 9.0 ppm | nih.govpsu.edu | |

| ¹³C NMR | Aromatic-C | δ 110 - 160 ppm | nih.govpsu.edu |

| -C=O (amide) | δ ~170 ppm | nih.govpsu.edu | |

| FT-IR | O-H stretch (phenol) | ~3200 - 3600 cm⁻¹ (broad) | farmaceut.orgresearchgate.net |

| N-H stretch (amide) | ~3300 - 3500 cm⁻¹ | farmaceut.orgresearchgate.net | |

| C=O stretch (amide) | ~1640 - 1680 cm⁻¹ | farmaceut.orgresearchgate.net | |

| MS | [M+H]⁺ | Calculated m/z for C₁₁H₁₆NO₃⁺ | General |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. rsc.orgresearchgate.net This involves careful consideration of solvents, reagents, and reaction conditions.

Solvent Selection and Minimization

Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgrsc.org Green chemistry encourages the use of safer alternatives. bohrium.com For the synthesis of amides, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate have been identified as more environmentally benign options. rsc.orgnsf.gov Whenever possible, performing reactions under solvent-free conditions, for instance by using microwave irradiation, is an even greener approach. rsc.org The ideal scenario is to minimize solvent use throughout the entire synthetic sequence, including the purification steps.

Table 3: Greener Solvent Alternatives for Amide Synthesis

| Conventional Solvent | Greener Alternative(s) | Reference |

| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™, γ-Valerolactone (GVL) | rsc.orgbohrium.comnsf.gov |

| Dichloromethane (DCM) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | rsc.org |

| Toluene | p-Cymene | bohrium.com |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the N-H proton of the amide, and the O-H protons of the hydroxyl groups. The chemical shifts of the aromatic protons would be influenced by the positions of the diethyl and dihydroxy substituents. publish.csiro.au

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Expected key peaks would include:

A broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹).

An N-H stretching band for the amide (around 3300-3500 cm⁻¹).

A strong C=O stretching band for the amide carbonyl group (around 1630-1680 cm⁻¹).

C-H stretching bands for the aromatic and aliphatic protons.

C-O stretching bands for the phenolic hydroxyl groups.

The presence of hydrogen bonding can cause a broadening and shift to lower frequencies of the O-H stretching bands. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of 209.24. Common fragmentation patterns for benzamides include the loss of the amide group and cleavage of the substituents on the benzene (B151609) ring. The benzoyl cation (C₆H₅CO⁺) is often a stable and abundant fragment ion in the mass spectra of benzamides. researchgate.net

Derivatives and Analogs of 3,5 Diethyl N,2 Dihydroxybenzamide

Structural Modification Strategies for Enhanced Research Utility

The rational design and synthesis of derivatives of 3,5-diethyl-N,2-dihydroxybenzamide are pivotal for probing its biological interactions and optimizing its properties. These strategies involve targeted modifications to its core structure.

Substituent Effects on Benzamide (B126) Core Reactivity

The reactivity of the benzamide core is significantly influenced by the nature and position of its substituents. The two ethyl groups at the 3 and 5 positions and the hydroxyl group at the 2-position collectively modulate the electron density of the aromatic ring, thereby affecting its susceptibility to further chemical transformations.

Substituents on a benzene (B151609) ring can be broadly categorized as either activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution (EAS). Activating groups donate electron density to the ring, making it more nucleophilic, while deactivating groups withdraw electron density. acs.org Hydroxyl (-OH) and alkyl (-R) groups are generally considered activating groups. acs.org The hydroxyl group at the 2-position is a strong activating group due to its ability to donate a lone pair of electrons via resonance. The ethyl groups at the 3 and 5 positions are weak activating groups, donating electron density through an inductive effect.

The interplay of these groups directs the position of incoming electrophiles. Both hydroxyl and alkyl groups are ortho-, para-directing. nih.gov In the case of this compound, the positions ortho and para to the powerful hydroxyl group (positions 4 and 6) are the most likely sites for further substitution. However, the steric hindrance from the adjacent ethyl group at position 3 may influence the regioselectivity of these reactions.

Table 1: Influence of Substituents on Benzamide Core Reactivity

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | 2 | Resonance donation, inductive withdrawal | Activating | Ortho, Para |

| -CH2CH3 | 3 | Inductive donation | Activating | Ortho, Para |

| -CH2CH3 | 5 | Inductive donation | Activating | Ortho, Para |

N-Alkylation and Acylation Strategies

Modification of the amide nitrogen through alkylation or acylation is a common strategy to explore the role of the amide N-H group in biological interactions and to modulate the compound's physicochemical properties.

N-Alkylation introduces an alkyl group onto the amide nitrogen. This can be achieved through various methods, including the use of alkyl halides in the presence of a base. More advanced, catalytic methods for N-alkylation of amides with alcohols have also been developed, offering a more atom-economical approach. researchgate.netresearchgate.net For instance, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols proceeds via a dehydrogenation-condensation-hydrogenation sequence. researchgate.net Such modifications can impact a compound's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. The presence of substituents on the benzamide can influence the reactivity for N-alkylation. researchgate.net

N-Acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This transformation can significantly alter the electronic and steric properties of the amide functionality.

Table 2: Common Reagents for N-Alkylation and Acylation of Benzamides

| Reaction | Reagent Type | Example Reagent |

| N-Alkylation | Alkyl Halide | Methyl iodide |

| Alcohol (with catalyst) | Benzyl (B1604629) alcohol | |

| N-Acylation | Acyl Halide | Acetyl chloride |

| Acid Anhydride | Acetic anhydride |

Hydroxyl Group Derivatization

The two hydroxyl groups of this compound, one phenolic and one on the amide nitrogen, are prime targets for derivatization. These modifications can serve multiple purposes, including improving pharmacokinetic properties, enabling targeted delivery, or introducing reporter groups.

Common derivatization reactions for hydroxyl groups include esterification and etherification. nih.gov Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. Etherification typically involves reaction with an alkyl halide under basic conditions (Williamson ether synthesis). The choice of derivatizing agent can be tailored to introduce specific functionalities. For example, introducing a fluorescent tag via derivatization can aid in cellular imaging studies. nih.gov

The relative reactivity of the phenolic hydroxyl at C2 and the N-hydroxyl group can be exploited for selective derivatization. The phenolic hydroxyl is generally more acidic and may react preferentially under certain conditions. Protecting group strategies may be employed to achieve selective modification of one hydroxyl group over the other.

Homologation and Isomerization Studies

Homologation , the extension of a carbon chain by a single methylene (B1212753) unit (-CH2-), can be a valuable strategy for probing the spatial requirements of a binding pocket. While specific homologation studies on this compound are not extensively documented, general methods for homologation of aromatic compounds could be applied. For instance, the Arndt-Eistert homologation of a carboxylic acid derivative of the benzamide could be a potential route. This would involve converting a carboxylated analog to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Design and Synthesis of Conformationally Restricted Analogs

To gain a deeper understanding of the bioactive conformation of this compound, the design and synthesis of conformationally restricted analogs are employed. By locking the molecule into a more rigid structure, it is possible to determine which spatial arrangement of the key functional groups is preferred for biological activity.

One common strategy is to incorporate the rotatable bonds of the molecule into a ring system. For example, the amide bond and parts of the aromatic ring could be incorporated into a heterocyclic scaffold. The synthesis of 2-phenylpyrroles as conformationally restricted analogs of other benzamides has been reported to yield compounds with maintained or even enhanced biological activity. cdnsciencepub.comcdnsciencepub.com This suggests that a similar strategy could be applied to the this compound scaffold. The design of these analogs is often guided by computational modeling to predict the low-energy conformations of the parent molecule.

Development of Probes and Reporter Molecules Based on the Scaffold

The this compound scaffold can serve as a starting point for the development of chemical probes and reporter molecules. These tools are invaluable for studying the biological targets and mechanisms of action of the parent compound.

A chemical probe is a molecule that interacts with a specific biological target and can be used to study its function. This often involves attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the core scaffold. The point of attachment is crucial and should be chosen so as not to disrupt the key interactions with the biological target. The hydroxyl groups or the amide nitrogen are often convenient handles for attaching such reporter moieties. nih.gov For instance, a fluorescent group could be introduced via derivatization of one of the hydroxyl groups, allowing for visualization of the compound's localization within cells.

The development of fluorescent probes often involves designing molecules where the fluorescence is modulated upon binding to the target. This can be achieved by incorporating environmentally sensitive fluorophores. Benzofurazan-based derivatizing reagents, for example, have been used to create fluorescent probes for various analytes. researchgate.net

Potential Research Applications

Role in Medicinal Chemistry and Drug Design

Benzamide (B126) derivatives are a well-established class of pharmacologically active compounds. The structural features of 3,5-diethyl-N,2-dihydroxybenzamide, including the dihydroxy-substituted aromatic ring and the N-hydroxyamide group, suggest potential for biological activity. N-hydroxyamides are known to be effective zinc-binding groups, a key feature in the design of inhibitors for metalloenzymes such as histone deacetylases (HDACs). Therefore, this compound could be investigated for its potential as an anticancer or anti-inflammatory agent.

Application in Materials Science

The ability of the hydroxyl and amide groups to form hydrogen bonds suggests that this compound could have interesting properties in materials science. It could potentially be used as a building block for self-assembling materials, liquid crystals, or polymers with specific functionalities.

Utility as a Chemical Intermediate

Due to the presence of multiple functional groups, this compound could serve as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl and amide groups can be further modified to introduce new functionalities and build larger molecular architectures.

Exploration of Biological Interactions and Target Identification Pre Clinical, in Vitro/in Silico

Receptor Binding Assays (e.g., G-protein Coupled Receptors, Nuclear Receptors)No research was found pertaining to the binding affinity of this compound for any receptor type.

Allosteric Modulation InvestigationsNo investigations into the potential allosteric modulatory effects of this compound have been reported.

Given the strict adherence to the provided outline and the focus solely on "3,5-diethyl-N,2-dihydroxybenzamide," it is not possible to create the requested article. Further research would need to be conducted and published on this specific compound to provide the necessary information.

Cell-Based Assays for Modulating Cellular Pathways (In Vitro)

Cell-based assays are fundamental tools for observing a compound's effect on cellular functions. However, no studies have been published that utilize these techniques to evaluate this compound.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

There are no available reports on the use of gene expression profiling techniques, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-Seq), to assess changes in gene activity in response to treatment with this compound.

Protein Expression and Post-Translational Modification Studies (e.g., Western Blot)

Similarly, the scientific literature lacks any studies employing methods like Western Blot to investigate the impact of this compound on protein expression levels or post-translational modifications within cells.

Cell Signaling Pathway Analysis (e.g., Reporter Gene Assays)

No information is available from reporter gene assays or other similar technologies that would indicate which, if any, cell signaling pathways are modulated by this compound.

Proteomic Approaches for Target Deconvolution (e.g., Affinity Proteomics)

The direct identification of a compound's protein binding partners is often achieved through proteomic techniques. Affinity proteomics, for instance, utilizes a modified version of the compound to "pull down" its interacting proteins from a complex biological sample. A search of the available scientific databases reveals no such studies have been conducted for this compound.

Metabolomic Profiling in Biological Systems (In Vitro)

Metabolomics provides a snapshot of the metabolic changes within a biological system following exposure to a chemical compound. At present, there are no published metabolomic studies that have analyzed the effects of this compound in any in vitro model.

Potential Applications As Research Tools and Precursors Non Clinical

Development as Chemical Probes for Biological System Interrogation

The presence of hydroxyl and amide groups suggests that 3,5-diethyl-N,2-dihydroxybenzamide could be explored as a scaffold for the development of chemical probes. These functional groups offer potential sites for conjugation to fluorophores, biotin (B1667282), or other reporter tags. The diethyl groups might influence cell permeability and interaction with hydrophobic pockets in proteins. However, without experimental data, its actual utility as a chemical probe remains unknown.

Utility in Materials Science Research

The benzamide (B126) structure could potentially be incorporated into larger molecular architectures relevant to materials science.

The hydroxyl groups on the benzene (B151609) ring could serve as initiation sites for polymerization reactions, or the entire molecule could be used as a monomer in the synthesis of novel polymers. The rigidity of the benzene ring and the potential for hydrogen bonding from the amide and hydroxyl groups could impart specific thermal or mechanical properties to the resulting polymer.

The combination of hydrogen bond donors (hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl oxygens) within the molecule suggests a potential for forming ordered structures through self-assembly. These interactions could lead to the formation of supramolecular gels, liquid crystals, or other organized systems, which are of interest in nanotechnology and materials science.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The functional groups of this compound make it a plausible, albeit unconfirmed, intermediate in multi-step organic syntheses. The hydroxyl groups could be converted to other functionalities, and the amide could be hydrolyzed or reduced to an amine, providing a versatile scaffold for building more complex molecules, potentially for pharmaceutical or agrochemical discovery.

Application in Chemo-Sensors and Detection Systems

The phenolic hydroxyl groups could act as binding sites for specific metal ions or other analytes. If this binding event were to cause a change in a measurable property, such as fluorescence or color, the molecule could form the basis of a chemo-sensor. The selectivity and sensitivity of such a sensor would need to be experimentally determined.

Potential in Agrochemical Research and Development (excluding environmental impact or toxicity)

Many commercial herbicides and fungicides are benzamide derivatives. The specific substitution pattern of this compound could be investigated for potential herbicidal or plant growth regulatory activity. Screening in biological assays would be the first step to determine if this compound has any effect on plant or fungal systems.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design

Machine learning models can also be trained to predict the synthetic accessibility of a designed compound, ensuring that the virtually created molecules can be efficiently produced in a laboratory setting. By leveraging AI and ML, researchers can explore a much larger chemical space than what is possible through traditional methods, increasing the probability of discovering potent and selective therapeutic agents based on the 3,5-diethyl-N,2-dihydroxybenzamide scaffold.

Advanced Spectroscopic Techniques for Elucidating Interactions

Understanding the molecular interactions of this compound with its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful tools to probe these interactions at an atomic level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein.

Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction, providing valuable insights into the forces driving complex formation. The application of these advanced spectroscopic methods will be instrumental in guiding the rational design of more potent and specific derivatives of this compound.

Collaborative Research Opportunities in Interdisciplinary Fields

The unique chemical properties of this compound open up numerous avenues for collaborative research across various scientific disciplines. Its potential biological activities could be of interest to medicinal chemists, pharmacologists, and biochemists for the development of new therapeutics. The compound's structure also suggests potential applications in materials science, for example, as a building block for functional polymers or as a component in sensor technology, creating opportunities for collaboration with polymer chemists and materials scientists.

Furthermore, the synthesis and characterization of this and related benzamides could be a fertile ground for collaboration between organic chemists and computational chemists to develop more efficient synthetic routes and to understand the structure-property relationships. Such interdisciplinary collaborations are essential to fully explore and exploit the potential of the this compound scaffold.

Addressing Underexplored Reactivity and Biological Pathways

While the benzamide (B126) core is a well-established pharmacophore, the specific substitution pattern of this compound may lead to novel reactivity and interactions with previously unexplored biological pathways. Future research should focus on systematically investigating its chemical reactivity under various conditions to uncover new synthetic transformations and potential metabolic pathways.

From a biological perspective, high-throughput screening of this compound against a wide range of biological targets could reveal unexpected therapeutic applications. Investigating its effects on cellular signaling pathways, gene expression, and metabolic networks could uncover novel mechanisms of action and identify new disease indications for which this class of compounds may be effective. A deeper understanding of its biological activity will be critical for translating this compound from a laboratory curiosity to a clinically relevant molecule.

Long-term Research Vision for Benzamide-Based Scaffolds

The long-term research vision for benzamide-based scaffolds, including this compound, is to establish them as versatile platforms for the development of a wide range of functional molecules. This includes not only new therapeutic agents but also advanced materials, catalysts, and molecular probes. A key aspect of this vision is the development of a comprehensive "design-build-test-learn" cycle, where computational tools guide the design of new compounds, automated synthesis platforms enable their rapid production, high-throughput screening assesses their properties, and the resulting data is fed back into the computational models to refine future designs.

A central goal is to create a deep understanding of the structure-property relationships within the benzamide chemical space. This knowledge will enable the rational design of molecules with precisely tailored properties for specific applications. The ultimate aim is to unlock the full potential of the benzamide scaffold to address pressing challenges in medicine, materials science, and beyond.

Q & A

Q. How can synthetic routes for 3,5-diethyl-N,2-dihydroxybenzamide be optimized for higher yield and purity?

Methodological Answer:

-

Reaction Optimization: Start with refluxing substituted benzaldehyde derivatives with ethanol and glacial acetic acid as a catalyst (common in benzamide syntheses) . Vary solvent polarity (e.g., DMF vs. ethanol), catalyst loading (acetic acid or p-TsOH), and reaction time (4–12 hours) to assess yield improvements.

-

Purification: Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

-

Example Data Table:

Condition Yield (%) Purity (%) Reference Ethanol, 4 hours 65 92 DMF, 8 hours 72 88

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

-

Structural Confirmation:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition; R factor < 0.05 for high precision) .

- NMR Spectroscopy: Assign peaks using - and -NMR (e.g., hydroxyl protons at δ 10–12 ppm; aromatic protons at δ 6.5–8.0 ppm) .

-

Purity Assessment:

- HPLC-MS: Use electrospray ionization (ESI) in negative mode to detect [M-H] ions.

-

Example Data Table:

Technique Key Observations Reference X-ray Orthorhombic crystal system, P2/c -NMR Doublet at δ 6.8 (J = 8.2 Hz)

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in this compound’s reactivity?

Methodological Answer:

-

Kinetic Analysis: Conduct time-resolved NMR or FTIR to track intermediate formation (e.g., acyl hydrazides or Schiff bases) .

-

DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies for hydroxylation or alkylation steps .

-

Example Data Table:

Reaction Step Activation Energy (kcal/mol) Reference Acyl Hydrazide Formation 22.3 ± 1.5

Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzamides?

Methodological Answer:

-

Meta-Analysis: Apply PRISMA guidelines to systematically compare studies on anti-inflammatory or enzyme inhibition profiles .

-

Dose-Response Studies: Test this compound across 0.1–100 µM ranges in COX-2 or LOX assays. Normalize data to salicylic acid derivatives (IC reference: 3,5-dichloro-4-hydroxybenzoic acid = 18 µM) .

-

Example Data Table:

Compound IC (µM) Target Enzyme Reference 3,5-DCHB 18.0 COX-2 3,5-Difluorobenzoic acid 25.4 LOX

Q. How can stability studies address discrepancies in shelf-life predictions for this compound?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC .

- Arrhenius Modeling: Use accelerated stability data to extrapolate shelf-life at 25°C (e.g., t = 24 months if E < 15 kcal/mol) .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.